3-Furanmethanethiol 3-Furanmethanethiol
Brand Name: Vulcanchem
CAS No.: 108499-25-8
VCID: VC7935807
InChI: InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2
SMILES: C1=COC=C1CS
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol

3-Furanmethanethiol

CAS No.: 108499-25-8

Cat. No.: VC7935807

Molecular Formula: C5H6OS

Molecular Weight: 114.17 g/mol

* For research use only. Not for human or veterinary use.

3-Furanmethanethiol - 108499-25-8

Specification

CAS No. 108499-25-8
Molecular Formula C5H6OS
Molecular Weight 114.17 g/mol
IUPAC Name furan-3-ylmethanethiol
Standard InChI InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2
Standard InChI Key QVJBJBWGSWLPQL-UHFFFAOYSA-N
SMILES C1=COC=C1CS
Canonical SMILES C1=COC=C1CS

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

3-Furanmethanethiol has the molecular formula C₅H₆OS and a molecular weight of 114.17 g/mol . Its structure consists of a furan ring (C₄H₃O) with a methylthiol (-CH₂SH) group attached to the 3-position (Figure 1). The compound’s IUPAC name, furan-3-ylmethanethiol, reflects this substitution pattern .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number108499-25-8
Molecular FormulaC₅H₆OS
Molecular Weight114.17 g/mol
SMILESC1=COC=C1CS
InChIKeyQVJBJBWGSWLPQL-UHFFFAOYSA-N

Structural and Stereochemical Features

The planar furan ring introduces aromaticity, while the thiol group contributes to the compound’s reactivity. Computational models predict a bond angle of ~107° at the sulfur atom, consistent with typical thiol geometries . No stereoisomers are reported due to the absence of chiral centers.

Physicochemical Properties

Odor Profile

3-Furanmethanethiol is described as having a roasted coffee-like aroma , though quantitative olfactory threshold data are unavailable. Comparatively, 2-furanmethanethiol exhibits a detection threshold of 0.4–1.2 ng/L in wine , suggesting similar potency for the 3-isomer.

Reactivity

The thiol group enables characteristic reactions:

  • Oxidation: Forms disulfides or sulfonic acids under strong oxidizing conditions.

  • Alkylation: Reacts with alkyl halides to produce thioethers.

  • Metal Coordination: Binds to transition metals (e.g., mercury, silver), a property exploited in analytical chemistry .

Applications and Industrial Relevance

Analytical Chemistry

Derivatization with p-hydroxymercuribenzoate (pHMB) enables sensitive quantification via gas chromatography . This method, validated for 2-furanmethanethiol, could be adapted for the 3-isomer.

Research Gaps and Future Directions

  • Synthesis Optimization: Development of scalable, cost-effective routes.

  • Toxicological Studies: Acute and chronic exposure assessments.

  • Flavor Interaction Analysis: Role in Maillard reaction products and food matrix interactions.

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